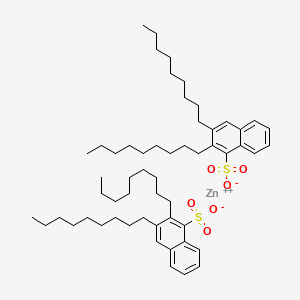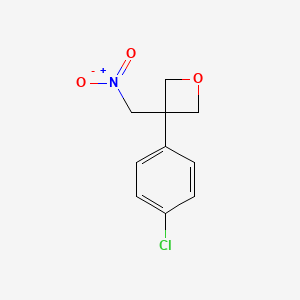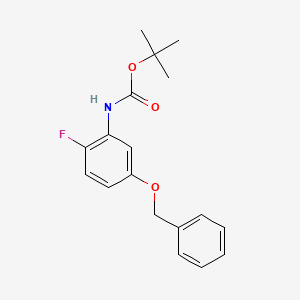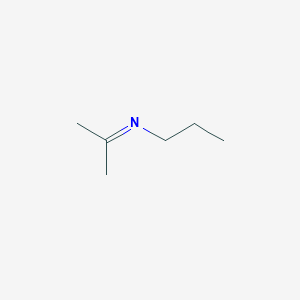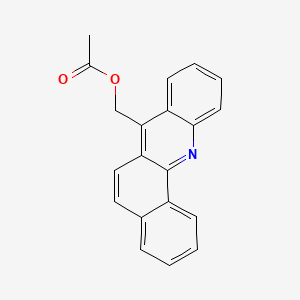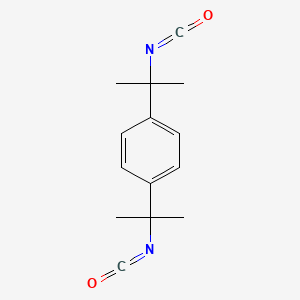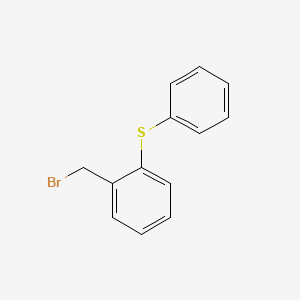
2-(Phenylthio)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)benzyl bromide is an organic compound with the molecular formula C13H11BrS It consists of a benzyl bromide moiety substituted with a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylthio)benzyl bromide can be synthesized through the bromination of 2-(phenylthio)toluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the benzylic position with a bromine atom .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and purity while reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Reduction: The compound can be reduced to 2-(phenylthio)toluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Performed in solvents like dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Conducted in ether solvents under an inert atmosphere at low temperatures.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Phenylthio)toluene.
Scientific Research Applications
2-(Phenylthio)benzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The phenylthio group can also participate in redox reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the phenylthio group.
Benzyl Chloride: Similar to benzyl bromide but with a chlorine atom instead of bromine.
Benzyl Iodide: More reactive than benzyl bromide due to the better leaving group ability of iodine.
Uniqueness
2-(Phenylthio)benzyl bromide is unique due to the presence of the phenylthio group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, with applications that extend beyond those of simple benzyl halides .
Properties
Molecular Formula |
C13H11BrS |
|---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
1-(bromomethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
VLGDKDUXVGGOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


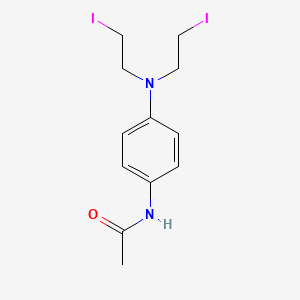

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)


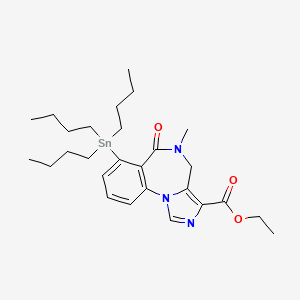
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
